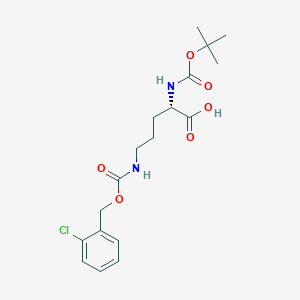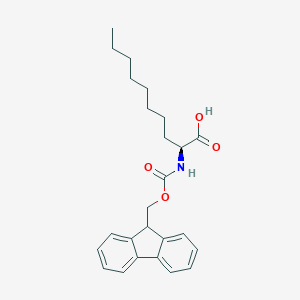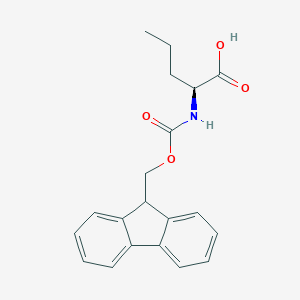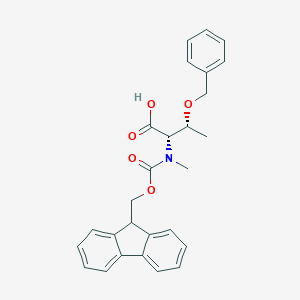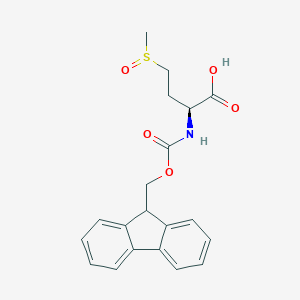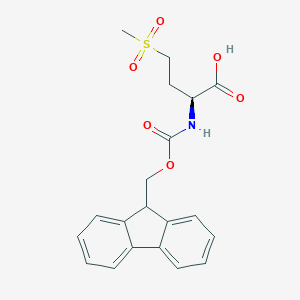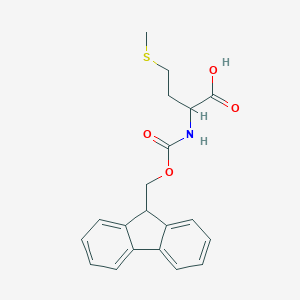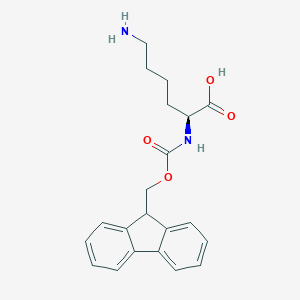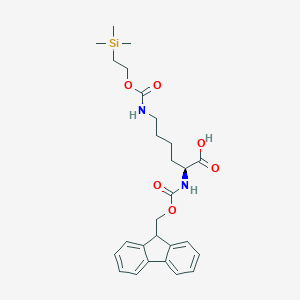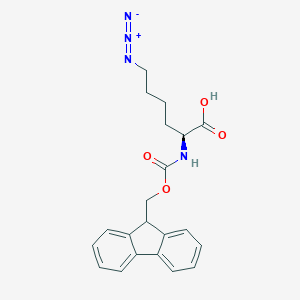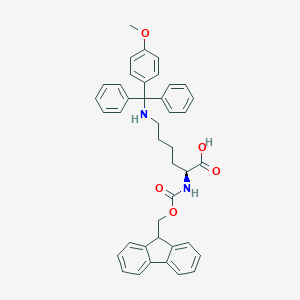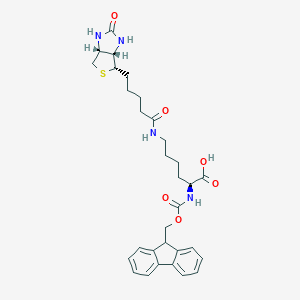![molecular formula C23H26N2O5 B557485 Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- CAS No. 82007-05-4](/img/structure/B557485.png)
Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is also known as N-Fmoc-glycine or Fmoc-Gly-OH . It is a derivative of glycine, which is one of the 20 amino acids used to build proteins in living organisms .
Molecular Structure Analysis
The molecular formula of “Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is C17H15NO4 . Its molecular weight is 297.31 .Physical And Chemical Properties Analysis
“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is a solid at 20°C . It appears as a white to almost white powder or crystal . Its melting point is between 175.0 to 178.0°C . It is almost transparent in methanol .Aplicaciones Científicas De Investigación
1. Sepsis Treatment
Glycine derivatives, like N-[9H-(2,7-dimethylfluoren-9-ylmethoxy)carbonyl]-L-leucine (NPC 15669), have been studied for their potential in treating sepsis. NPC 15669, a leukocyte recruitment inhibitor, significantly increased survival in a rat model of sepsis, fecal peritonitis, by reversing leukopenia and inhibiting neutrophil infiltration into the small intestine (Noronha-Blob et al., 1993).
2. Material Science and Nanotechnology
The molecule has applications in material science, particularly in designing multi-dimensional self-assembly structures. A study demonstrated the transformation of various morphologies of N-(9-fluorenylmethoxy carbonyl)-glycine (FG) under dual tuning, achieving structures like vesicles, helical fibers, and supramolecular gels, enriching the category of nanomaterials (Chu et al., 2015).
3. Hemoglobin Biosynthesis
Glycine plays a crucial role in hemoglobin biosynthesis. Isotopic studies have shown that tagged glycine is incorporated into hemoglobin, with variations in the distribution of the isotope between the pigment and protein portions of the molecule (Grinstein et al., 1949).
4. Radiochemistry in Medical Imaging
Glycine derivatives have been utilized in radiochemistry, particularly in synthesizing carbon-11 labeled glycine and dipeptides like L-phenylalanylglycine and L-leucylglycine, aiding in medical imaging and diagnostic procedures (Bolster et al., 1986).
5. Crystal Structure Analysis
Glycine derivatives have been used in crystal structure analysis. Studies have been conducted on L-leucylglycine hydrates and derivatives to understand their crystallography, aiding in molecular and materials science (Kiyotani & Sugawara, 2012).
6. Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule has been involved in studies exploring proton magnetic resonance spectra of peptides containing glycine and L-leucine, contributing to advancements in NMR spectroscopy and protein chemistry (Beecham & Ham, 1968).
7. Metabolic Studies
Studies have quantified glycine turnover and decarboxylation rate in humans, highlighting its roles as a 1-carbon donor and component of glutathione, and its impact on human metabolism (Lamers et al., 2007).
8. Solid-State NMR Analysis
Research has been conducted on the hydrogen-bonded structure and 13C NMR chemical shift tensor of amino acid residue carbonyl carbons of peptides and polypeptides, contributing to the field of solid-state NMR analysis (Kameda et al., 1996).
9. Fluorescence Studies and Peptide Synthesis
The compound has been used in the synthesis of fluorescent amino acids and peptides for molecular sensing, demonstrating its utility in biochemical and fluorescence studies (Mega et al., 1988).
10. Drug Discovery and Peptoid Research
It has applications in drug discovery, particularly in the synthesis of peptoids, oligomers of N-substituted glycines, for creating chemically diverse libraries of novel molecules (Simon et al., 1992).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQZWFFGFLZNI-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426526 |
Source


|
| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
CAS RN |
82007-05-4 |
Source


|
| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

